molecular formula C11H11Cl2FN2 B13133980 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B13133980
M. Wt: 261.12 g/mol
InChI Key: RFNUDPZLONPMCB-UHFFFAOYSA-N
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Description

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to a pyrazole ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Chloromethyl)-3-fluorobenzaldehyde. This intermediate is then reacted with hydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization to form the pyrazole ring. Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the fluorophenyl group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets. The chloromethyl group can act as a reactive site for further chemical modifications or interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
  • 4-(Chloromethyl)-1-methylpiperidine hydrochloride

Uniqueness

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride is unique due to the combination of the chloromethyl and fluorophenyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the fluorine atom can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11Cl2FN2

Molecular Weight

261.12 g/mol

IUPAC Name

4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole;hydrochloride

InChI

InChI=1S/C11H10ClFN2.ClH/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8;/h2-4,6-7H,5H2,1H3;1H

InChI Key

RFNUDPZLONPMCB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F.Cl

Origin of Product

United States

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